Product packaging for 1-(Isoxazol-3-yl)-3-phenylurea(Cat. No.:CAS No. 55807-72-2)

1-(Isoxazol-3-yl)-3-phenylurea

Cat. No.: B5382440
CAS No.: 55807-72-2
M. Wt: 203.20 g/mol
InChI Key: KMKMVCCHMNNIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Isoxazol-3-yl)-3-phenylurea is a synthetic chemical hybrid molecule designed for advanced medicinal chemistry and pharmacological research. It integrates a phenylurea moiety with an isoxazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities and ability to engage in multiple non-covalent interactions with biological targets . The isoxazole ring, a five-membered ring with adjacent oxygen and nitrogen atoms, is a key structural feature in several clinically used drugs and contributes significantly to the molecule's physicochemical properties and research value . This compound is of particular interest in oncology research, specifically in the development of synergistic adjuvant therapies. Recent investigations into structurally similar isoxazolylurea compounds have demonstrated their potential as low-toxic synergists for classical anticancer drugs . In vitro studies on rat glioma models have shown that such compounds can exhibit a significant synergistic effect, enhancing the cytostatic activity of alkylating agents like cisplatin and ribomustine, potentially allowing for dose reduction of toxic chemotherapeutics . The proposed mechanism for this synergy may involve the formation of non-covalent conjugates with the primary drug, altering frontier molecular orbital characteristics and dipole moments, which can influence the interaction with cellular targets . The structural features of the isoxazole ring, including its ability to act as a hydrogen bond acceptor and participate in π-π stacking interactions, make it a versatile fragment for chemical biology and drug discovery efforts . Researchers can utilize this compound as a key intermediate or precursor for generating novel compounds with potential pharmacological activities. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B5382440 1-(Isoxazol-3-yl)-3-phenylurea CAS No. 55807-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2-oxazol-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(12-9-6-7-15-13-9)11-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKMVCCHMNNIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424243
Record name Urea, N-3-isoxazolyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55807-72-2
Record name Urea, N-3-isoxazolyl-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Isoxazol 3 Yl 3 Phenylurea and Its Analogues

Strategies for the Construction of the Isoxazole (B147169) Ring System

The formation of the isoxazole heterocycle is a critical step in the synthesis of the target compounds. A variety of reliable methods have been established for the construction of this five-membered ring system.

A prevalent and classical approach involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). youtube.com This method is versatile, allowing for the introduction of various substituents on the resulting isoxazole ring by choosing appropriately substituted dicarbonyl precursors. A two-step variation of this approach includes the initial synthesis of an isoxazole precursor via the cyclization of a β-diketone with hydroxylamine.

Another powerful strategy is the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes or alkenes. nih.govgoogle.com This method offers a high degree of regioselectivity and is amenable to a wide range of functional groups. For instance, a one-pot, copper(I)-catalyzed procedure has been developed for the rapid synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and nitrile oxides. nih.gov

More contemporary methods focus on efficiency and greener reaction conditions. One such method is the one-pot, uncatalyzed reaction of hydroxylamine hydrochloride, ketoesters, and aromatic aldehydes in an aqueous medium. nih.gov This approach avoids the use of hazardous catalysts and solvents, aligning with the principles of green chemistry.

Approaches for the Formation of the Phenylurea Linkage

The creation of the phenylurea linkage is typically achieved by coupling an amino-functionalized isoxazole with a suitable phenyl-containing reagent. The most common method involves the reaction of an isoxazol-3-amine derivative with a phenyl isocyanate. evitachem.com This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, the urea (B33335) functionality can be introduced using phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI). researchgate.net The reaction of 5-methyl-3-phenyl-4-isoxazolylamine with phosgene or a similar reagent under controlled conditions is a typical example. CDI is often preferred due to its lower toxicity and the formation of benign byproducts. researchgate.net

Derivatization Strategies for Structural Diversification

The therapeutic potential of 1-(isoxazol-3-yl)-3-phenylurea can be fine-tuned through systematic derivatization at three key positions: the phenyl ring, the isoxazole ring, and the urea linker.

Modifications on the Phenyl Ring

The phenyl ring of the phenylurea moiety is a common site for modification to explore structure-activity relationships (SAR). A wide array of substituents can be introduced to modulate the electronic and steric properties of the molecule.

SubstituentObservationReference
Halogens (F, Cl, Br)Often enhance biological activity. jst.go.jp
Small alkyls (Me, Et)Can lead to improved activity. jst.go.jp
Electron-donating groups (e.g., methoxy)Can be beneficial for activity. nih.gov
Electron-withdrawing groups (e.g., CF3, NO2)Can increase herbicidal activity or be detrimental to other activities. jst.go.jp

These modifications are typically introduced by starting with an appropriately substituted aniline (B41778) or phenyl isocyanate.

Substitutions on the Isoxazole Ring

Varying the substituents on the isoxazole ring provides another avenue for structural diversification. The choice of the starting materials for the isoxazole ring synthesis dictates the substitution pattern.

SubstituentPositionStarting Material ExampleReference
Methyl55-methyl-3-phenyl-4-isoxazolylamine
tert-Butyl5N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives nih.gov
Phenyl35-methyl-3-phenyl-4-isoxazolylamine

Variations at the Urea Linker

While less common, modifications at the urea linker itself can lead to novel analogues. This can include the synthesis of N,N'-bis(isoxazolyl)urea derivatives, where two isoxazole moieties are linked by a central urea group. Such compounds are typically synthesized by reacting an isoxazolylamine with a urea-forming reagent. The urea nitrogens can also potentially act as nucleophiles, allowing for further substitutions. smolecule.com

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies.

In the construction of the isoxazole ring, copper(I)-catalyzed cycloaddition reactions are a notable example of catalytic efficiency. nih.gov For the formation of the urea linkage, several green approaches have been explored. These include the use of carbon dioxide (CO2) as a renewable and non-toxic C1 building block to replace hazardous phosgene. bohrium.com Metal-free methods for urea synthesis from amines and CO2 at atmospheric pressure and room temperature have been developed, offering an eco-friendly alternative. bohrium.com

Furthermore, catalyst-free and solvent-free reactions for the synthesis of urea derivatives have been reported, minimizing waste and energy consumption. rsc.org The use of recyclable catalysts is another green strategy that has been applied to the synthesis of related heterocyclic compounds. nanobioletters.com

Green ApproachDescriptionReference
CO2 as C1 sourceReplaces toxic phosgene for urea synthesis. bohrium.com
Catalyst-free synthesisReactions proceed without a catalyst, often under mild conditions. rsc.org
Solvent-free synthesisReduces waste and environmental impact. rsc.org
Recyclable catalystsAllows for catalyst reuse, improving atom economy. nanobioletters.com

Advanced Synthetic Techniques for Library Generation

The discovery and optimization of biologically active compounds, such as this compound and its analogues, often rely on the ability to rapidly synthesize and screen large numbers of related molecules. This process, known as library generation, utilizes advanced synthetic techniques designed for high-throughput and parallel synthesis. These methods move beyond traditional one-at-a-time synthesis, enabling the efficient exploration of the chemical space around a core scaffold to identify structure-activity relationships (SAR) and discover leads with enhanced potency and improved properties.

Combinatorial chemistry, in particular, has proven to be a powerful tool. ucl.ac.uk It involves the systematic and repetitive connection of a set of chemical "building blocks" in various combinations to produce a large number of different, but structurally related, compounds. ucl.ac.uk This approach allows for "multiple-point modifications" to be pursued in parallel, offering a less biased and more comprehensive examination of substituent effects compared to traditional sequential analoging. ucl.ac.uk

Several key strategies have been developed for the efficient generation of libraries of isoxazolyl ureas and related heterocyclic ureas.

Isocyanate-Based Parallel Synthesis

A primary method for constructing urea libraries is the reaction between an isocyanate and an amine. For the generation of large libraries, this reaction can be automated. A notable example involved the preparation of approximately 1,000 analogues of heterocyclic urea raf kinase inhibitors. ucl.ac.uk This was achieved by reacting various amines with the required isocyanate precursors in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (80–95°C). ucl.ac.uk The process utilized a modular parallel synthesis workstation equipped with robotic liquid handling and an orbital shaker heating block to manage the large number of simultaneous reactions. ucl.ac.uk

This high-throughput approach was instrumental in identifying a highly potent second-generation lead compound that would have likely been missed using a conventional sequential synthesis strategy. ucl.ac.uk The power of this combinatorial method lies in its ability to test a wide variety of substituent combinations simultaneously, revealing new directions for potency optimization. ucl.ac.uk

In Situ Isocyanate Generation using Phosgene Equivalents

Handling isocyanates can be challenging due to their reactivity and toxicity. An advanced technique that circumvents the need to isolate isocyanate intermediates involves their in situ generation from more stable precursors. Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a solid, safer-to-handle equivalent of the highly toxic phosgene gas. nih.gov A combinatorial method using triphosgene has been developed for the synthesis of diphenyl ureas, a strategy directly applicable to isoxazolyl urea libraries. google.comgoogle.com

In this one-pot, two-step procedure, an aniline or a heteroaryl amine (like 3-aminoisoxazole) is first reacted with triphosgene in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). google.comgoogle.com This generates the highly reactive isocyanate intermediate, which is not isolated but is immediately reacted with a second, different amine from a library of building blocks to form the final unsymmetrical urea. nih.govgoogle.com This method is highly amenable to parallel synthesis formats.

Technique Key Reagents Process Advantages
Triphosgene-Mediated SynthesisAmine 1, Amine 2, Triphosgene, DIPEAOne-pot, two-step reaction where Amine 1 reacts with triphosgene to form an isocyanate in situ, followed by addition of Amine 2. google.comgoogle.comAvoids isolation of hazardous isocyanate intermediates; suitable for high-throughput synthesis. nih.gov

Curtius Rearrangement for Amine-to-Urea Conversion

The Curtius rearrangement provides another elegant pathway to isocyanates for urea library synthesis. This reaction typically starts from a carboxylic acid derivative. google.comresearchgate.net For instance, accessible 5-aryl-isoxazole-3-carboxylic acids can be converted through a series of transformations into the corresponding carbonyl azides. researchgate.net When heated, these acyl azides undergo a rearrangement, losing nitrogen gas to form an isocyanate intermediate. organic-chemistry.org

This isocyanate can then be "trapped" by adding a library of various amines to the reaction mixture, yielding a diverse set of 1-(isoxazol-3-yl)-3-aryl/alkyl ureas. researchgate.netorganic-chemistry.org The entire sequence, from the carboxylic acid to the final urea, can often be performed in a one-pot fashion, which is highly efficient and avoids the isolation of potentially unstable intermediates. organic-chemistry.org

A variation involves first reacting the carbonyl azide (B81097) with phenol (B47542) to form a more stable aryl carbamate (B1207046) intermediate. researchgate.netresearchgate.net These carbamates can then be isolated and subsequently reacted with a library of amines, particularly highly basic ones, to furnish the target ureas in high yields. researchgate.net This two-step sequence allows for greater control and purification of intermediates before the final diversification step.

Method Starting Material Key Intermediate Final Step
Direct Curtius RearrangementIsoxazole-3-carbonyl azideIsoxazole-3-isocyanateReaction with a library of amines. researchgate.net
Two-Step via CarbamateIsoxazole-3-carbonyl azidePhenyl (isoxazol-3-yl)carbamateReaction of the carbamate with a library of amines. researchgate.netresearchgate.net

Microwave-Assisted and Solid-Phase Synthesis

To further accelerate library generation, modern enabling technologies like microwave irradiation and solid-phase synthesis are employed. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes. beilstein-journals.org A one-pot, two-step protocol for synthesizing N,N'-disubstituted ureas has been developed using microwave heating. beilstein-journals.org This process can involve the Staudinger–aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) in the presence of carbon dioxide to generate the isocyanate, which is then coupled with an amine. beilstein-journals.org

The use of polymer-bound reagents, such as polymer-supported diphenylphosphine (B32561) (PS-PPh2), is a hallmark of modern parallel synthesis. beilstein-journals.org These solid-supported reagents facilitate purification, as the byproducts and excess reagents can be removed by simple filtration. This "catch-and-release" strategy is highly compatible with automated and robotic systems, making it ideal for the rapid generation of compound libraries. beilstein-journals.org

Structure Activity Relationship Sar Studies of 1 Isoxazol 3 Yl 3 Phenylurea Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 1-(Isoxazol-3-yl)-3-phenylurea derivatives is highly sensitive to the nature and position of substituents on both the phenyl and isoxazole (B147169) rings. Modifications can drastically alter the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

The electronic landscape of the phenyl ring is a critical determinant of biological potency. The effect of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) is often target-dependent.

For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, an electron-rich fused ring system on the phenyl moiety was found to be beneficial for antiproliferative activity. nih.gov Conversely, for other isoxazole derivatives targeting different enzymes, the presence of strong electron-withdrawing groups such as fluoro (–F) or trifluoromethyl (–CF3) at the para-position of the phenyl ring was shown to promote cytotoxicity and enhance inhibitory activity. nih.gov

In studies of diarylureas as allosteric modulators of the CB1 receptor, electron-withdrawing groups at the 4-position of the phenyl ring generally conferred good potency, with fluoro and cyano analogs being particularly active. acs.org The introduction of electron-donating groups at the same position led to a modest reduction in potency. acs.org Similarly, for certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives featuring an N'-phenylurea moiety, the introduction of a halogen atom (an EWG) was observed to decrease biological activity, highlighting the nuanced and specific nature of these electronic effects. mdpi.com

Scaffold/TargetSubstituent PositionElectronic Effect of SubstituentImpact on ActivityCitation
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea / FLT3 KinasePhenyl RingElectron-Rich Fused Ring (Donating)Beneficial nih.gov
Isoxazole Derivatives / Various Cancer Cell LinesPhenyl Ring (para-position)Electron-Withdrawing (e.g., -F, -CF3)Promotes Cytotoxicity nih.gov
Diarylurea / CB1 ReceptorPhenyl Ring (4-position)Electron-Withdrawing (e.g., -F, -CN)Good Potency acs.org
Diarylurea / CB1 ReceptorPhenyl Ring (4-position)Electron-DonatingReduced Potency acs.org
Oxazolo[5,4-d]pyrimidine-N'-phenylurea / AURKAN'-Phenylurea MoietyHalogen (Electron-Withdrawing)Reduced Activity mdpi.com

Steric and lipophilic factors play a synergistic role with electronics in defining the SAR of these compounds. The size, shape, and hydrophobicity of substituents dictate how a molecule fits into a binding pocket and traverses biological membranes.

On the isoxazole ring, bulky, lipophilic groups are often favored. A prominent example is the 5-tert-butyl group on the isoxazole ring, which is a common feature in potent kinase inhibitors based on this scaffold. nih.govnih.gov In a series of 1-adamantyl-3-isoxazolyl ureas developed as anti-tuberculosis agents, increasing the hydrophobicity of the substituent at the 3-position of a "reverse" isoxazole (from methyl to trifluoromethyl) significantly boosted activity. nih.gov

On the phenyl ring, the position of bulky groups is critical. Substitution at the ortho-position can introduce steric hindrance that forces the molecule into a non-planar conformation, which may be unfavorable for binding and can lead to a loss of activity. acs.orgresearchgate.net For some pyridinyl-4,5-2H-isoxazole derivatives, the presence of hydrophobic groups on the phenyl ring was found to be essential for potent biological activity against the MCF-7 cancer cell line. nih.gov However, in the anti-tuberculosis series, the introduction of even small groups like chloro, cyano, or methyl at the "pseudo-ortho" position of the isoxazole ring abolished activity, indicating a highly constrained binding site. nih.gov

Scaffold/TargetSubstituent PositionSteric/Lipophilic FeatureImpact on ActivityCitation
N-phenylurea / FLT3 KinaseIsoxazole Ring (5-position)tert-Butyl (Bulky, Lipophilic)Potent Inhibition nih.govnih.gov
1-Adamantyl-urea / MmpL3 (Anti-TB)"Reverse" Isoxazole Ring (3-position)Trifluoromethyl (Hydrophobic)Increased Potency nih.gov
Pyridinyl-isoxazole / MCF-7 CellsPhenyl RingHydrophobic GroupsPotent Activity nih.gov
Diarylurea / CB1 ReceptorPhenyl Ring (2-position)Methyl (Ortho-substituent)Loss of Activity (Steric Clash) acs.org
1-Adamantyl-urea / MmpL3 (Anti-TB)"Reverse" Isoxazole Ring (4-position)Chloro, Cyano, or MethylAbolished Activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com This approach is instrumental in drug design, allowing for the prediction of the activity of new compounds before they are synthesized, thereby saving time and resources. nih.gov

The QSAR workflow begins with a dataset of compounds for which biological activity has been experimentally measured. mdpi.com For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., atomic charges, dipole moment, HOMO/LUMO energies). chemrxiv.org

Steric properties: (e.g., molecular volume, surface area, Sterimol parameters). chemrxiv.org

Lipophilicity/Hydrophobicity: (e.g., LogP).

Topological properties: (e.g., connectivity indices).

These descriptors are then used as independent variables in a statistical analysis—such as multiple linear regression or machine learning algorithms—to build a model that predicts the biological activity (the dependent variable). mdpi.com For example, a study on anti-tuberculosis agents used density functional theory (DFT) to optimize compound structures and calculate descriptors for the QSAR model. nih.gov The reliability and predictive power of the resulting QSAR model are then rigorously validated. mdpi.comnih.gov

For the this compound class of compounds, a QSAR model could be developed to predict their kinase inhibitory potency. The model would likely incorporate descriptors for the electronic nature of the phenyl ring substituents (e.g., Hammett constants), the steric bulk and lipophilicity of the isoxazole substituents, and descriptors for the urea (B33335) linker's hydrogen bonding capacity. Such a model would provide valuable insights into the key structural features driving activity and guide the design of more potent and selective inhibitors.

Pharmacophore Elucidation and Mapping

Pharmacophore modeling is another key computational strategy in drug design that focuses on identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) necessary for a molecule to exert a specific biological effect. These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

The process often begins with a set of active molecules. By superimposing their structures, common chemical features that are spatially conserved can be identified to build a pharmacophore hypothesis. For example, an in silico pharmacophore search was successfully used to identify a novel class of RORγt allosteric inverse agonists that featured a trisubstituted isoxazole core. dundee.ac.uk Subsequent SAR studies validated the pharmacophore model, confirming that a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position of the isoxazole were optimal features for activity. dundee.ac.uk

Once validated, a pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. mdpi.com This virtual screening process filters for molecules that spatially match the pharmacophore model, thereby identifying novel chemical scaffolds that are likely to be active. mdpi.com For benzoylphenylurea (B10832687) compounds, a pharmacophore model might consist of two hydrophobic regions (representing the aromatic rings), a hydrogen bond donor, and a hydrogen bond acceptor (representing the urea bridge). mdpi.com This approach efficiently prioritizes compounds for synthesis and biological testing, accelerating the discovery of new drug candidates.

Conformational Analysis and its Correlation with Biological Efficacy

The this compound scaffold possesses significant conformational flexibility, primarily due to the rotation around the single bonds of the central urea linker. The specific three-dimensional conformation (shape) that the molecule adopts is often critical for its ability to bind to a biological target and elicit a response. unifi.it Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule.

Studies on N,N'-diphenylureas have shown that substituents can heavily influence the molecule's preferred conformation. Ortho-substituents on the phenyl ring, for example, can create steric strain that increases the rotational barrier around the amide bond, forcing the molecule into a restricted, often non-planar, conformation. acs.orgresearchgate.net This induced change in shape can prevent the molecule from fitting into the target's binding site, leading to a dramatic loss of biological activity. acs.org

Computational methods, such as the stochastic Boltzmann jump procedure, can be employed to explore the conformational space of a molecule and identify stable, low-energy conformations. leidenuniv.nl The resulting conformations can then be used in more advanced modeling techniques like Comparative Molecular Field Analysis (CoMFA) to build 3D-QSAR models. leidenuniv.nl These models can produce 3D contour maps that visualize which spatial regions around the molecule favor bulky, electron-rich, or other types of groups, providing a direct link between the molecule's 3D shape and its potency. leidenuniv.nl By correlating the conformational preferences of a series of derivatives with their observed biological efficacy, researchers can gain a deep understanding of the precise shape required for optimal interaction with the target, guiding the rational design of more effective therapeutic agents. unifi.it

Investigational Biological Activities and Mechanistic Studies

In Vitro Biological Efficacy Assessments

The in vitro evaluation of 1-(isoxazol-3-yl)-3-phenylurea derivatives has revealed their potential as modulators of key biological targets and pathways.

Target Identification and Validation Methodologies

The identification of biological targets for this compound derivatives often involves a combination of computational and experimental approaches. High-throughput virtual screening has been utilized to identify potential inhibitors of specific enzymes, such as acetyl-CoA carboxylase (ACC). nih.gov Subsequent structure-activity relationship (SAR) studies, where different chemical groups are systematically substituted on the core scaffold, help in validating these targets and optimizing the inhibitory activity of the compounds. nih.govnih.gov

Enzyme Inhibition Profiling (e.g., Kinases, Carbonic Anhydrases)

Derivatives of this compound have demonstrated notable inhibitory activity against several enzymes, particularly kinases and carbonic anhydrases.

Kinases: A number of derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govresearchgate.net Some of these compounds also show inhibitory activity against other kinases like VEGFR2, highlighting their potential as multi-kinase inhibitors. acs.org The inhibitory mechanism often involves binding to the ATP-binding site of the kinase, thereby blocking its phosphorylation activity. nih.gov

Carbonic Anhydrases (CAs): Certain N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives have been evaluated for their inhibitory potential against human carbonic anhydrase (hCA) isoforms. While most derivatives showed weak inhibition, some compounds displayed modest, selective inhibition against specific isoforms like hCA I, hCA II, and hCA VII. tandfonline.comresearchgate.net

Table 1: Enzyme Inhibition Profile of Selected this compound Derivatives

Compound/DerivativeTarget EnzymeIC50/Ki ValueReference
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaFLT3, VEGFR2Not specified acs.org
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaFLT3Not specified nih.gov
N-(5-methyl-isoxazol-3-yl)-4-(3-(4-chlorophenyl)ureido)benzenesulfonamidehCA IKi = 73.7 μM tandfonline.comresearchgate.net
N-(5-methyl-isoxazol-3-yl)-4-(3-(4-chlorophenyl)ureido)benzenesulfonamidehCA VIIKi = 85.8 μM tandfonline.comresearchgate.net
N-(5-methyl-isoxazol-3-yl)-4-(3-(3,4-dichlorophenyl)ureido)benzenesulfonamidehCA IIKi = 87.8 μM researchgate.net

Receptor Binding and Modulation Studies (e.g., FLT3, c-KIT, σ1R)

The primary receptor target for many this compound derivatives is the FMS-like tyrosine kinase 3 (FLT3) receptor. nih.govnih.govmdpi.com These compounds have been shown to be potent inhibitors of both wild-type and mutated forms of FLT3, which are implicated in the pathogenesis of acute myeloid leukemia (AML). nih.govresearchgate.netthno.org The binding of these inhibitors to FLT3 can induce a conformational change in the kinase, stabilizing an inactive state and preventing downstream signaling. nih.gov

Some derivatives have also been investigated for their activity against other receptor tyrosine kinases like c-KIT. nih.gov The selectivity of these compounds for FLT3 over c-KIT is a critical factor in minimizing potential side effects like myelosuppression. haematologica.org

Cellular Pathway Modulation (e.g., MAPK pathway, Apoptosis induction)

The inhibition of key enzymes and receptors by this compound derivatives leads to the modulation of critical cellular signaling pathways.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival, is a downstream target of FLT3. nih.govthermofisher.com By inhibiting FLT3, these compounds can suppress the activation of the MAPK pathway, contributing to their anticancer effects. thno.org The ERK signaling cascade, a major component of the MAPK pathway, is often dysregulated in cancer and is a key target for therapeutic intervention. nih.gov

Apoptosis Induction: Several derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govatlasgeneticsoncology.org This is often achieved by inhibiting survival signals and activating pro-apoptotic pathways. For instance, inhibition of FLT3 can lead to the downregulation of anti-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov

Antiproliferative Activity against Cell Lines (e.g., MV4-11, MCF7)

The antiproliferative effects of this compound derivatives have been demonstrated in various cancer cell lines.

MV4-11: This human acute myeloid leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation, is particularly sensitive to FLT3 inhibitors. nih.govnih.gov Several N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have shown high potency against MV4-11 cells. nih.gov

MCF7: This human breast cancer cell line has also been used to evaluate the antiproliferative activity of these compounds. nih.govijper.org While not as sensitive as FLT3-dependent leukemia cells, certain derivatives have exhibited moderate activity against MCF7 cells. ijper.org

Other cell lines against which these compounds have been tested include the lung cancer cell line A549 and various colon cancer cell lines. nih.govnih.govunich.it

Table 2: Antiproliferative Activity of Selected this compound Derivatives

Cell LineCompound/DerivativeIC50 ValueReference
MV4-11N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)ureaNot specified nih.gov
MV4-11N-[3-(benzo[d]thiazol-2-yl) phenyl]nicotinamideNot specified unich.it
MCF7N-phenyl-5-carboxamidyl isoxazolesNot specified nih.gov
A5491-(1-(3-(4-Phenoxyphenyl)isoxazol-5-yl)ethyl)-3-phenylurea derivative (6l)0.22 µM nih.gov

Antimicrobial and Anthelmintic Activity Studies

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader isoxazole (B147169) scaffold is known to possess antimicrobial and anthelmintic activities. researchgate.netmdpi.com Some isoxazole derivatives have shown activity against various bacteria and fungi. bibliotekanauki.plresearchgate.net Additionally, certain 3-halo-5-phenylisoxazoles have demonstrated anthelmintic activity against the rat roundworm Nippostrongylus braziliensis. nih.gov However, specific studies focusing solely on the antimicrobial and anthelmintic properties of this compound are less common.

In Vivo Biological Evaluation in Preclinical Animal Models

The in vivo evaluation of this compound derivatives has been focused on their efficacy in various disease models, particularly in oncology and inflammatory diseases.

Efficacy Assessment in Disease Models (e.g., Xenograft models, Psoriasis models)

Derivatives of this compound have demonstrated significant therapeutic potential in preclinical models of cancer and psoriasis.

In the realm of oncology, a notable derivative, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b]oxazepin-4-yl)amino)phenyl)urea , has been shown to be a potent multi-kinase inhibitor, particularly against RET kinase and its drug-resistant mutants. In a xenograft mouse model using NIH3T3 cells engineered to express the RET-C634Y mutation, this compound exhibited significant anti-tumor activity without observable toxicity. Another derivative, identified as compound 19 in a study by Xu et al. (2015), led to complete tumor regression in a xenograft model of acute myeloid leukemia (MV4-11). This compound inhibited the phosphorylation of FMS-like tyrosine kinase 3 (FLT3). Furthermore, the derivative CHMFL-FLT3-213 demonstrated significant tumor growth suppression in an MV4-11 cell-inoculated xenograft model.

In the context of inflammatory diseases, a derivative, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (compound 18b), has shown promising results in a K14-VEGF transgenic mouse model of psoriasis. This compound exhibited significant anti-psoriatic effects, and importantly, no recurrence of the condition was observed 15 days after the final administration.

Table 1: Efficacy of this compound Derivatives in Preclinical Disease Models

Compound/Derivative NameDisease ModelKey Findings
1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b]oxazepin-4-yl)amino)phenyl)ureaNIH3T3-RET-C634Y xenograft mouse modelPotent in vivo anti-tumor activity, no obvious toxicity observed.
Compound 19 (Xu et al., 2015)MV4-11 xenograft model (Acute Myeloid Leukemia)Complete tumor regression.
CHMFL-FLT3-213MV4-11 cell inoculated xenograft modelSignificant tumor growth suppression (TGI = 97%).
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (Compound 18b)K14-VEGF transgenic mouse model of psoriasisSignificant anti-psoriatic effects, no recurrence after 15 days post-treatment.

Mechanistic Investigations in Animal Systems

Mechanistic studies in animal models have provided insights into how these compounds exert their therapeutic effects. The anti-tumor activity of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b]oxazepin-4-yl)amino)phenyl)urea was investigated through Western blot and immunohistochemical assays, confirming its role as a multi-kinase inhibitor.

For the anti-psoriatic derivative, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (compound 18b), the mechanism of action was linked to its potent inhibition of FLT3. In K14-VEGF transgenic mice, a model for psoriasis, there is a significant accumulation of FLT3+ CD11c+ dendritic cells in psoriatic lesions. Treatment with compound 18b led to a significant decrease (approximately 69.6%) in the number of these dendritic cells in the skin of the mice, as quantified by flow cytometry.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic biomarkers are crucial for assessing the biological activity of a drug in vivo. For the RET kinase inhibitor, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7,8,9-tetrahydropyrimido[5,4-b]oxazepin-4-yl)amino)phenyl)urea , immunohistochemical assays were utilized to investigate its mechanism of action in the xenograft model, likely assessing the phosphorylation status of RET or downstream signaling proteins.

In the psoriasis model, the number of FLT3+ CD11c+ dendritic cells served as a key pharmacodynamic biomarker. The significant reduction of these cells in the skin of treated mice provided direct evidence of the compound's engagement with its target, FLT3, and the subsequent immunological effect.

Selectivity Profiling against Off-Targets

The selectivity of a drug candidate is a critical factor in its safety profile. While comprehensive off-target profiling for all derivatives is not always publicly detailed, the available information suggests a focus on developing highly selective inhibitors.

For instance, AC220 , another isoxazole-containing urea (B33335) derivative, was identified as a potent and highly selective FLT3 inhibitor. Efforts in the development of such compounds often involve screening against a panel of kinases to ensure specificity and minimize potential side effects. The development of CHMFL-FLT3-213 as a highly potent and selective type II FLT3 kinase inhibitor further underscores the successful efforts to minimize off-target activities. The pursuit of such selective compounds is a recurring theme in the development of this class of molecules.

Computational Chemistry and Rational Drug Design for 1 Isoxazol 3 Yl 3 Phenylurea Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of 1-(Isoxazol-3-yl)-3-phenylurea analogues. For instance, in a study of related 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs, docking scores against the Epidermal Growth Factor Receptor (EGFR) ranged from -6.363 to -7.565 kcal/mol mdpi.com. The compound 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea demonstrated a strong binding affinity with a docking score of -7.558 kcal/mol, forming a key hydrogen bond with the Lys745 residue in the EGFR active site mdpi.com.

Similarly, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. Molecular docking studies revealed that these compounds can effectively bind to the active sites of both COX-1 and COX-2. One potent analogue exhibited IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively, with a notable selectivity for COX-2 nih.gov. The interactions in the docked poses are critical for explaining the observed biological activity and guiding the design of more selective inhibitors.

Compound AnalogueTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaEGFR-7.558Lys745
Isoxazole-carboxamide derivativeCOX-2Not specifiedNot specified
Isoxazole-based molecule 1Hsp90-8.51Gly97, Asn51, Lys58
Isoxazole-based molecule 2Hsp90-8.23Gly97, Asn51, Lys58

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. These simulations can assess the stability of the binding pose and reveal important conformational changes in both the ligand and the protein. In studies of isoxazole (B147169) derivatives targeting the Farnesoid X Receptor (FXR), MD simulations were conducted for up to 100 nanoseconds to evaluate the stability of the docked complexes mdpi.com. The root mean square deviation (RMSD) of the protein backbone is a key metric, with stable systems typically reaching a plateau after an initial equilibration period mdpi.com.

The root mean square fluctuation (RMSF) analysis from these simulations can identify flexible regions of the protein that are crucial for ligand binding and activity. For isoxazole derivatives bound to FXR, specific loops and helices showed significant conformational motions that were essential for protein stability and agonist activity mdpi.com. Such detailed understanding of the dynamic interactions is vital for the rational design of analogues with improved binding kinetics and stability.

SystemAverage RMSD (nm)Key Findings from RMSF
FXR-Isoxazole Analogue Complex0.182 - 0.203Conformational motions in loops L:H1/H2 and L:H5/H6 are crucial for protein stability and ligand activity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict a molecule's chemical reactivity, kinetic stability, and polarizability. The energy gap between HOMO and LUMO is a particularly important parameter, as a smaller gap often correlates with higher reactivity nih.gov.

For isoxazole derivatives, DFT studies have been employed to understand their electronic properties and how these influence their biological activity. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV ajchem-a.com. This information, along with the molecular electrostatic potential (MEP) map, helps to identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions, guiding further structural modifications ajchem-a.comaimspress.com.

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815
QuinolineNot specifiedNot specifiedNot specified
TemozolomideNot specifiedNot specifiedNot specified

Virtual Screening Approaches for Lead Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. For the isoxazole scaffold, VS has been successfully applied to identify potential inhibitors for various targets.

In one such study targeting Heat shock protein 90 (Hsp90), a virtual screening of the ZINC database identified thirty-six isoxazole-based molecules as potential inhibitors. Subsequent molecular docking analysis of these hits revealed binding energies ranging from -8.23 to -8.51 kcal/mol, indicating a high binding affinity researchgate.net. These identified hits serve as promising starting points for further optimization into potent and selective drug candidates. The success of VS campaigns relies on the careful selection of screening libraries and the use of appropriate filtering criteria to enrich the hit list with compounds possessing desirable drug-like properties nih.govcsmres.co.uk.

Screening MethodTargetDatabase ScreenedNumber of Hits IdentifiedRange of Binding Energies (kcal/mol)
Structure-based virtual screeningHsp90ZINC36-8.23 to -8.51
Pharmacophore and dockingDNA gyrase B~5 million compoundsNot specifiedNot specified

In Silico Prediction of Absorption, Distribution, Metabolism (Excluding Excretion and Toxicity)

The prediction of Absorption, Distribution, and Metabolism (ADM) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. Various in silico models and software are available to predict these properties based on the chemical structure of a molecule. For isoxazole derivatives, these tools can predict parameters such as intestinal absorption, blood-brain barrier penetration, and metabolic stability.

For a series of newly synthesized isoxazole derivatives, in silico ADME predictions revealed that the compounds generally adhere to Lipinski's rule of five, suggesting good oral bioavailability. The predicted properties for these compounds, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, fall within the acceptable ranges for drug-like molecules researchgate.netuin-malang.ac.idresearchgate.net. For example, a study on isoxazole derivatives of silatrane showed that the mono-adducts exhibited drug-like properties according to Lipinski's rule researchgate.net.

Compound AnalogueMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Intestinal Absorption
Isoxazole-silatrane mono-adductsAdheres to Lipinski's ruleAdheres to Lipinski's ruleAdheres to Lipinski's ruleAdheres to Lipinski's ruleNot specified
Benzimidazole-1,3,4-oxadiazole derivatives336.42 - 366.453.81 - 4.2605 - 686.23% - 89.42%

De Novo Design and Scaffold Hopping Based on the Isoxazole-Phenylurea Motif

De novo design and scaffold hopping are advanced computational strategies for creating novel molecular structures with desired biological activity. De novo design algorithms build molecules atom-by-atom within the active site of a target, while scaffold hopping involves replacing the core structure of a known active compound with a different, isosteric scaffold to explore new chemical space and improve properties mdpi.comnih.gov.

The isoxazole-phenylurea motif serves as a valuable starting point for these design strategies. By identifying the key pharmacophoric features of this motif, such as hydrogen bond donors and acceptors and hydrophobic regions, new molecules can be designed that retain the essential interactions with the target while possessing novel intellectual property and potentially improved pharmacokinetic profiles. These computational approaches have been instrumental in the development of new drug candidates by generating diverse and synthetically accessible molecular ideas mdpi.com.

Therapeutic Exploration and Target Biology of 1 Isoxazol 3 Yl 3 Phenylurea Derivatives

Role as FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.govresearcher.life This receptor tyrosine kinase is a critical target in the treatment of Acute Myeloid Leukemia (AML), as activating mutations, particularly internal tandem duplications (FLT3-ITD), are associated with a poor prognosis. nih.gov

Researchers have synthesized and evaluated series of these compounds, leading to the discovery of potent inhibitors of both wild-type (WT) and mutated FLT3. nih.gov Structure-activity relationship (SAR) studies have guided the optimization of these molecules. For instance, the addition of fused rings to the phenylurea moiety led to compounds with high potency against cancer cells carrying the FLT3-ITD mutation. nih.gov One notable derivative, N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea, demonstrated the ability to inhibit the phosphorylation of FLT3, induce apoptosis in a dose-dependent manner, and lead to complete tumor regression in a mouse xenograft model of AML. nih.gov Another well-known FLT3 inhibitor based on this core structure is Quizartinib (AC220), which has been developed as a uniquely potent and selective agent for treating AML. acs.orgnih.gov

Table 1: Examples of 1-(Isoxazol-3-yl)-3-phenylurea Derivatives as FLT3 Inhibitors

Compound Name Target(s) Key Findings
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) FLT3-WT, FLT3-ITD Inhibits FLT3 phosphorylation; induces apoptosis; causes complete tumor regression in MV4-11 xenograft models. nih.gov
Quizartinib (AC220) FLT3 Highly potent and selective FLT3 inhibitor with good pharmacokinetic properties and efficacy in tumor xenograft models. acs.orgnih.gov

Exploration as c-KIT Inhibitors

While the this compound scaffold is most prominently associated with FLT3 inhibition, its exploration extends to other class III receptor tyrosine kinases, such as c-KIT. The kinase c-KIT is a key oncogenic driver in gastrointestinal stromal tumors (GISTs). Many kinase inhibitors possess activity against multiple targets, and compounds developed as FLT3 inhibitors are often evaluated for their effects on related kinases like c-KIT. Given the structural similarities within the kinase domain, there is a strong rationale for cross-reactivity. For example, Quizartinib (AC220), a potent FLT3 inhibitor, also demonstrates inhibitory activity against c-KIT, albeit at different concentrations. This dual activity can be beneficial in certain cancer types where both kinases may play a role. The development of derivatives often involves screening against a panel of kinases, including c-KIT, to determine their selectivity profile.

Investigation as Sigma-1 Receptor (σ1R) Ligands

The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein that has been implicated in a variety of neurological and psychiatric conditions. nih.gov Ligands that bind to σ1R can modulate neurotransmitter systems and have shown potential in models of neurodegenerative diseases, pain, and depression. nih.gov While the primary focus for isoxazolyl-phenylurea derivatives has been on kinase inhibition, the broader class of phenyl-carboxamides and phenylureas has been investigated for activity at other receptors. For instance, novel benzofuran-2-carboxamide (B1298429) ligands incorporating N-phenyl substituents have been synthesized and shown to exhibit high affinity for the sigma-1 receptor. researchgate.net Although direct studies of this compound itself as a σ1R ligand are not prominent, the structural features present in this scaffold—namely the aromatic rings and the flexible urea (B33335) linker—are consistent with pharmacophores known to interact with σ1R. This suggests a potential, though less explored, avenue for the therapeutic application of its derivatives.

Potential in Oncology Research Beyond Specific Kinase Inhibition

The anti-cancer activity of isoxazole (B147169) derivatives, including those with the phenylurea moiety, is not limited to the inhibition of specific kinases like FLT3. Research has demonstrated that these compounds can induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines.

For example, certain N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs have been shown to induce apoptosis in AML cells in a concentration-dependent manner. nih.gov Broader studies on isoxazole-containing compounds have confirmed their pro-apoptotic capabilities in glioblastoma and erythroleukemic cell lines, often mediated through the activation of caspases. researchgate.netnih.gov In some cases, this apoptotic induction is linked to the inhibition of chaperone proteins like Heat Shock Protein 90 (HSP90). nih.gov Furthermore, these derivatives can affect cell cycle progression, with some compounds causing arrest in the S and G2/M phases, thereby preventing cancer cell proliferation. researchgate.net This multifaceted activity highlights the potential of the this compound scaffold to serve as a backbone for the development of anticancer agents with diverse mechanisms of action.

Applications in Anti-inflammatory Research

The isoxazole ring is a component of various compounds investigated for anti-inflammatory properties. scholarsresearchlibrary.com Isoxazole derivatives have been shown to act on key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and lipooxygenase (LOX). mdpi.com Some have also been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov

While much of this research focuses on the broader class of isoxazoles, the findings provide a strong rationale for evaluating this compound derivatives for similar activities. mdpi.comnih.gov The carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation, has been used to confirm the anti-inflammatory effects of various isoxazole-containing molecules. scholarsresearchlibrary.com Given that chronic inflammation is a key factor in the development of many diseases, including cancer, compounds with dual anti-cancer and anti-inflammatory properties are of significant therapeutic interest.

Utility as Chemical Probes for Biological Systems

A potent, selective, and well-characterized inhibitor can serve as an invaluable tool, or "chemical probe," for dissecting biological pathways. Due to their high potency and selectivity for specific kinase targets, certain this compound derivatives are well-suited for this role. For example, Quizartinib (AC220) can be used in laboratory settings to specifically inhibit FLT3 signaling. acs.org This allows researchers to study the downstream consequences of FLT3 inhibition, validate its role in AML pathogenesis, and identify potential biomarkers of response or resistance. The use of such probes is crucial for target validation and for understanding the complex signaling networks that drive cancer, ultimately paving the way for the development of more effective and targeted therapies.

Strategies for Addressing Resistance Mechanisms (e.g., kinase mutants)

A major challenge in targeted cancer therapy is the development of drug resistance, often through secondary mutations in the target kinase. nih.gov In the context of FLT3 inhibitors, mutations in the tyrosine kinase domain (TKD), such as the D835Y substitution, or the "gatekeeper" F691L mutation, can render first-generation inhibitors ineffective. nih.govbohrium.com

Significant research effort has been dedicated to designing this compound derivatives that can overcome these resistance mechanisms. bohrium.com By modifying the chemical structure, scientists have developed next-generation inhibitors that can effectively bind to and inhibit these mutated forms of the FLT3 kinase. For example, specific 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives were discovered that could overcome resistance conferred by both the D835Y and F691L mutations. bohrium.com This ongoing cycle of identifying resistance mechanisms and designing novel compounds to circumvent them is a cornerstone of modern drug discovery and highlights the adaptability of the isoxazolyl-phenylurea scaffold.

Future Perspectives and Research Directions for 1 Isoxazol 3 Yl 3 Phenylurea Chemistry

Emerging Synthetic Methodologies for Complex Analogues

The continued exploration of the chemical space around the 1-(isoxazol-3-yl)-3-phenylurea core necessitates the development of more sophisticated and efficient synthetic strategies. While classical methods for isoxazole (B147169) synthesis, such as the reaction of hydroxylamine (B1172632) with 1,3-dielectrophiles or 1,3-dipolar cycloadditions of nitrile oxides, remain fundamental, the focus is shifting towards creating more complex and functionally diverse analogues. sciensage.infosemanticscholar.org

Future synthetic efforts will likely concentrate on:

Late-Stage Functionalization: Developing methods for the selective modification of the isoxazole or phenyl rings at a late stage in the synthesis. This would enable the rapid generation of a library of analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Advanced Cycloaddition Reactions: Employing transition metal-catalyzed or regioselective cycloaddition techniques to afford greater control over the substitution pattern of the isoxazole ring. researchgate.netnih.gov This allows for the introduction of diverse functionalities to probe specific interactions with biological targets.

Flow Chemistry and Automation: Utilizing continuous flow synthesis and automated platforms to accelerate the production of analogues, improve reaction efficiency, and enhance safety and reproducibility.

Green Chemistry Approaches: Incorporating environmentally benign reagents and solvents to make the synthesis of these compounds more sustainable. researchgate.netnih.gov

A key challenge is the synthesis of 3,4,5-trisubstituted isoxazoles, which can offer finer control over the molecule's three-dimensional shape and biological activity. nih.gov Methodologies that provide efficient and selective access to these more complex cores will be highly valuable.

Advanced Biological System Research and Mechanistic Elucidation

While analogues of this compound have shown promise against several targets, a deeper understanding of their biological mechanisms is crucial for their advancement as therapeutic agents.

Initial research has identified potent activity of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govnih.gov Studies have shown that these compounds can inhibit the phosphorylation of FLT3 and induce apoptosis in cancer cells. nih.gov

Future research should focus on:

Target Deconvolution: Identifying the full spectrum of biological targets for this class of compounds. While FLT3 is a known target, other kinases and enzymes may also be modulated. For instance, related adamantyl-heteroaryl ureas have been found to inhibit the membrane transporter MmpL3 in mycobacteria, suggesting a potential anti-tuberculosis application. nih.gov Other isoxazole-containing compounds have been investigated as inhibitors of EGFR, COX-2, and other proteins implicated in cancer and inflammation. researchgate.netrsc.org

Mechanistic Studies: Elucidating the precise molecular interactions between the compounds and their targets using techniques like X-ray crystallography and cryo-electron microscopy. This will provide a structural basis for their activity and guide the design of more potent and selective inhibitors.

Systems Biology Approaches: Utilizing proteomics and metabolomics to understand the broader effects of these compounds on cellular signaling pathways and networks. This can reveal off-target effects and identify potential biomarkers for patient stratification. For example, detailed studies could explore the downstream effects of FLT3 inhibition, such as the modulation of AKT and ERK signaling pathways. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new this compound analogues. mdpi.com These computational tools can analyze vast datasets to identify complex patterns and relationships that are not apparent to human researchers.

Key applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized. scilit.com ML algorithms can be trained on existing data to predict properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

De Novo Design: Using generative models to design entirely new molecules with desired properties from the ground up. mdpi.com These models can explore a vast chemical space to propose novel analogues of this compound that are optimized for specific targets.

Virtual Screening: Employing ML-based scoring functions to rapidly screen large virtual libraries of compounds for their potential to bind to a specific biological target, prioritizing candidates for synthesis and testing. nih.gov

The use of AI and ML can significantly accelerate the drug discovery process, reduce costs, and increase the probability of success by focusing resources on the most promising candidates. mdpi.com

Optimization Strategies for Enhanced Potency and Selectivity

A primary goal in the development of this compound derivatives is the optimization of their potency against the desired target while minimizing activity against off-targets to reduce potential side effects.

Structure-activity relationship (SAR) studies have provided initial insights. For example, in the context of FLT3 inhibitors, the addition of fused ring systems to the phenylurea moiety led to compounds with high potency. nih.gov Similarly, for anti-tuberculosis agents, modifying substituents on the isoxazole ring was shown to significantly impact activity and solubility. nih.gov

Future optimization strategies will involve:

Structure-Based Design: Using the three-dimensional structure of the target protein to design molecules that fit perfectly into the active site, maximizing potency and selectivity.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. rsc.org

Selectivity Profiling: Systematically testing optimized compounds against a broad panel of related proteins (e.g., the human kinome) to ensure they are highly selective for the intended target. A key challenge identified for related scaffolds was achieving selectivity for the microbial target over human enzymes like soluble epoxide hydrolase (sEH). nih.gov

The table below summarizes SAR findings for isoxazole urea (B33335) analogues from different studies, highlighting key substitutions and their impact on activity.

Scaffold VariationTargetKey ModificationObserved EffectReference
N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylureaFLT3Addition of a methoxyimidazo[1,2-a]pyridin-2-yl group to the phenyl ringHigh potency against FLT3-ITD, desirable pharmacokinetic profile nih.gov
1-Adamantyl-3-(isoxazol-5-yl)ureaM. tuberculosisReplacing a methyl with a t-butyl group at the isoxazole 5-positionSignificant increase in anti-TB activity, but decreased solubility nih.gov
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureaBRAF4-chloro substitution on the aryl ringPotent inhibitory activity against A549 and HCT-116 cancer cell lines nih.gov

Challenges in Translating Preclinical Findings to Novel Therapeutic Agents

Despite promising preclinical data, the translation of any new chemical entity into a clinically effective therapeutic agent is fraught with challenges. For the this compound class, these hurdles are no different.

Key challenges include:

Pharmacokinetics and Drug-like Properties: Early lead compounds often suffer from poor pharmacokinetic (PK) profiles, such as low aqueous solubility or rapid metabolism, which can limit their bioavailability and efficacy in vivo. nih.gov Significant medicinal chemistry efforts are required to optimize these properties without sacrificing potency. The N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea analogue (16i) was a notable success in this area, displaying an acceptable aqueous solubility and a desirable PK profile. nih.gov

Predictive Toxicology: In vitro and in vivo preclinical models may not fully predict human toxicity. Unforeseen adverse effects are a common cause of failure in clinical trials. Rigorous preclinical safety and toxicology studies are essential to de-risk clinical development.

Clinical Trial Design: Designing effective clinical trials is complex, requiring the identification of the right patient population, appropriate biomarkers, and clinically meaningful endpoints. The underwhelming clinical outcomes of many early FLT3 inhibitors highlight the difficulty in translating potent in vitro activity into clinical success. nih.gov

Development of Resistance: For indications like cancer and infectious diseases, the development of drug resistance is a major concern. Strategies to overcome or prevent resistance, such as combination therapies, must be considered early in the development process.

Overcoming these challenges will require a multidisciplinary approach, integrating the expertise of medicinal chemists, biologists, pharmacologists, and clinicians to successfully translate promising this compound analogues from the laboratory to the clinic.

Q & A

Q. What synthetic routes are available for 1-(Isoxazol-3-yl)-3-phenylurea, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via urea-forming reactions, such as the reaction of phenyl isocyanate with isoxazole derivatives. For example, a protocol involves reacting 1-amino-2-imidazolidinone with phenyl isocyanate in glyme, resulting in an exothermic reaction and crystallization from ethanol . Key variables include solvent choice (e.g., glyme vs. hexane), temperature control (25°C to avoid side reactions), and purification methods (e.g., recrystallization from hot ethanol). Yield optimization requires monitoring reaction exothermicity and solvent polarity to minimize byproducts .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

Methodological Answer :

  • IR Spectroscopy : Detect NH (3.1 µm) and carbonyl (C=O, 5.9 µm) stretches to confirm urea and isoxazole moieties .
  • NMR : In DMSO-d6, expect signals at δ 6.42 (NH), δ 4.12 (NH₂), and δ 3.21 (CH₂) for substituents. Advanced 2D NMR (e.g., HSQC) can resolve overlapping signals in complex derivatives .

Q. What are the standard protocols for purity assessment of this compound?

Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm. Compare retention times to certified reference standards (e.g., NIST data ). Melting point analysis (e.g., 170–172°C ) and elemental analysis (C, H, N) further validate purity.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or isoxazole rings) affect biological activity?

Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated phenyl groups or methylated isoxazoles). Test bioactivity in assays relevant to target pathways (e.g., P2X receptor modulation or plant growth regulation ). Use computational tools (e.g., molecular docking with PubChem data ) to predict binding affinities before empirical validation.

Q. What experimental designs are optimal for studying the compound’s mechanism of action in plant or cancer models?

Methodological Answer :

  • In vitro : Use factorial design (e.g., 2^k designs ) to test variables like concentration (0.1–10 µM), exposure time, and cell type (e.g., cancer lines vs. plant callus cultures).
  • In vivo : For plant studies, apply foliar sprays at varying developmental stages and measure physiological responses (e.g., ozone resistance or fruit quality ). For cancer models, use xenografts and monitor tumor progression via ATP-gated P2X receptor activity .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Methodological Answer : Cross-validate data using multiple techniques:

  • DSC (Differential Scanning Calorimetry) for precise melting point determination.
  • TGA (Thermogravimetric Analysis) to assess thermal stability (e.g., decomposition at 308°C ).
  • Compare results with authoritative databases (e.g., NIST ) and replicate synthesis protocols to isolate batch-specific variations .

Q. What advanced catalytic systems (e.g., palladium complexes) enhance the compound’s synthetic scalability?

Methodological Answer : Explore palladium-NHC (N-heterocyclic carbene) catalysts for cross-coupling reactions to introduce aryl or heteroaryl groups. For example, ligands like 1-[(1R,2S)-1-(di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea (PubChem CID: 1858224-21-1 ) improve reaction efficiency in asymmetric syntheses. Optimize solvent systems (e.g., THF or glyme) and ligand-to-metal ratios for higher turnover numbers.

Methodological Challenges & Solutions

Q. How to address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step.
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess isocyanate in urea-forming reactions .
  • Scale-Up : Transition from batch to flow chemistry for exothermic reactions, ensuring temperature control and consistent mixing .

Q. What strategies validate the compound’s ecological impact in non-target organisms?

Methodological Answer :

  • Ecotoxicology Assays : Use OECD guidelines for acute toxicity (e.g., Daphnia magna LC50) and bioaccumulation studies.
  • Metabolite Tracking : Employ LC-MS/MS to identify degradation products in soil or water samples .

Data Interpretation & Reporting

Q. How to statistically analyze dose-response data in bioactivity studies?

Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. For plant studies, use ANOVA followed by Tukey’s HSD test to compare treatment groups .

Q. What frameworks ensure reproducibility in SAR studies?

Methodological Answer :

  • Open-Science Practices : Share synthetic protocols (e.g., via PubChem ) and raw spectral data (e.g., NMR ).
  • Positive/Negative Controls : Include known activators/inhibitors (e.g., ATP for P2X receptor studies ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.